N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a dimethoxyphenyl group, a pyrazinyl-pyrimidinyl moiety, and a thioacetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Thioacetamide Linkage: This can be achieved by reacting 3,4-dimethoxyaniline with chloroacetyl chloride to form the intermediate N-(3,4-dimethoxyphenyl)-2-chloroacetamide.
Substitution Reaction: The intermediate is then reacted with 6-methyl-2-(pyrazin-2-yl)pyrimidine-4-thiol under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide: can be compared with other thioacetamides and pyrimidine derivatives.
Thioacetamides: Compounds with similar thioacetamide linkages.
Pyrimidine Derivatives: Compounds containing pyrimidine rings with various substitutions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-methyl-2-pyrazin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-12-8-18(24-19(22-12)14-10-20-6-7-21-14)28-11-17(25)23-13-4-5-15(26-2)16(9-13)27-3/h4-10H,11H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXDKZGVKHMMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=NC=CN=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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